molecular formula C11H12F4N2 B8722252 1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine

1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine

Cat. No.: B8722252
M. Wt: 248.22 g/mol
InChI Key: GRMGTJHSIVCGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine is a chemical compound with the molecular formula C11H12F4N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of fluorine atoms in its structure makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluoro-3-(trifluoromethyl)phenyl)piperazine is unique due to the specific arrangement of fluorine atoms in its structure. This arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12F4N2

Molecular Weight

248.22 g/mol

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C11H12F4N2/c12-10-2-1-8(7-9(10)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2

InChI Key

GRMGTJHSIVCGEW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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